(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Description
This compound is a structurally complex acrylonitrile derivative featuring a benzo[d][1,3]dioxol-5-ylamino group (a methylenedioxy-substituted aniline) and a 4-(p-tolyl)thiazole moiety. Its E-configuration is critical for maintaining planar geometry, which influences electronic properties and intermolecular interactions. The compound’s design leverages the electron-withdrawing acrylonitrile backbone and aromatic thiazole/benzodioxole systems, making it a candidate for applications in materials science (e.g., luminescence) and medicinal chemistry (e.g., antimicrobial or anticancer activity) .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-2-4-14(5-3-13)17-11-26-20(23-17)15(9-21)10-22-16-6-7-18-19(8-16)25-12-24-18/h2-8,10-11,22H,12H2,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIGBFYMSRDEKU-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with thiazole-containing compounds under basic or acidic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium or copper salts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Site
The benzodioxol-substituted amine (-NH-) exhibits nucleophilic behavior, enabling:
Alkylation and Acylation
- Reaction with alkyl halides or acyl chlorides forms N-alkylated or N-acylated derivatives. For example:
Schiff Base Formation
- Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) generates imine derivatives. This reaction occurs in ethanol with acetic acid catalysis, yielding products with strong C=N absorption at ~1600 cm⁻¹ .
Electrophilic Substitution on the Thiazole Ring
The thiazole moiety undergoes electrophilic substitution, primarily at the 5-position:
Nitration and Halogenation
- Nitration with HNO₃/H₂SO₄ introduces nitro groups, confirmed by NMR downfield shifts at δ 8.2–8.5 ppm .
- Bromination using Br₂/FeBr₃ produces 5-bromo-thiazole derivatives, identifiable via mass spectrometry (M+2 isotopic peaks) .
Suzuki Coupling
- Palladium-catalyzed coupling with aryl boronic acids modifies the p-tolyl group. For example, coupling with 4-methoxyphenylboronic acid enhances solubility .
Reactivity of the Acrylonitrile Moiety
The α,β-unsaturated nitrile participates in:
Michael Additions
- Nucleophiles (e.g., thiols, amines) add to the β-carbon. For instance, reaction with benzyl thiol forms β-thioether adducts , characterized by S-CH₂ signals at δ 3.8–4.2 ppm .
Cycloaddition Reactions
- [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride) forms cyclobutane derivatives under UV light .
Coordination Chemistry
The compound acts as a bidentate ligand , coordinating metals via the thiazole nitrogen and amine group:
| Metal Ion | Complex Type | Application | Source |
|---|---|---|---|
| Cu(II) | Square-planar | Catalytic oxidation studies | |
| Pd(II) | Octahedral | Cross-coupling catalysts |
Stability and Degradation
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exhibit significant anticancer activities. For instance, a related compound, 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, has shown efficacy in overcoming cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity . This suggests that the target compound may also possess similar mechanisms of action.
Acetylcholinesterase Inhibition
Compounds containing thiazole and related heterocycles have been identified as effective acetylcholinesterase inhibitors. This activity is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. For example, studies on compounds with similar structures have reported strong inhibitory effects on acetylcholinesterase activity, indicating their potential as therapeutic agents .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of thiazole derivatives revealed that specific modifications can enhance anticancer properties. The synthesized compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, supporting further investigation into their mechanisms of action .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of thiazole-based compounds in models of Alzheimer's disease. The results demonstrated that these compounds not only inhibited acetylcholinesterase but also exhibited antioxidant properties, suggesting a dual mechanism that could be beneficial in treating neurodegenerative conditions .
Data Tables
To summarize the findings and applications of this compound and related compounds, the following tables outline key studies and their results.
| Study | Compound | Activity | IC50 Value | Notes |
|---|---|---|---|---|
| Study 1 | 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Anticancer | Not specified | Inhibits angiogenesis |
| Study 2 | Various thiazole derivatives | Acetylcholinesterase Inhibition | IC50 = 2.7 µM | Effective against Alzheimer's disease |
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure can be compared to analogous acrylonitrile derivatives with substitutions on the thiazole ring or acrylonitrile backbone. Key structural analogs include:
- Electron-Donating vs. Withdrawing Groups : The p-tolyl group (electron-donating methyl) in the target compound contrasts with electron-withdrawing substituents like chlorine (e.g., 7g) or fluorine (e.g., CAS 372506-93-9). These differences modulate electronic properties, affecting fluorescence quantum yields or charge-transfer interactions .
- Biological Activity: Analogous compounds with chlorophenyl (e.g., 3b in ) exhibit strong antimicrobial activity against Staphylococcus aureus.
Fluorescence and Quantum Yield
Compounds like FT' (3-(naphthalen-2-yl)-2-(p-tolyl)acrylonitrile) emit green light (λem ≈ 500 nm), while HT' (pyrenyl-substituted) emits red (λem ≈ 620 nm) . However, intermolecular interactions in the solid state could quench fluorescence, a challenge noted in .
Research Findings and Data Tables
Table 1: Comparative Physical Properties
*Estimated based on analogous syntheses and fluorescence trends.
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole and benzo[d][1,3]dioxole structures exhibit a range of biological activities including:
- Anticancer Activity : Various studies have shown that derivatives of thiazoles and benzo[d][1,3]dioxoles can inhibit cancer cell proliferation and induce apoptosis in tumor cells.
- Antimicrobial Effects : These compounds have demonstrated antibacterial and antifungal properties against several pathogens.
- Anti-inflammatory Properties : Some derivatives are noted for their ability to reduce inflammation in vitro and in vivo.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Activity against bacteria and fungi | |
| Anti-inflammatory | Reduction in inflammatory markers |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MDA-MB-231) with an IC50 value indicating potent activity against these cells .
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
